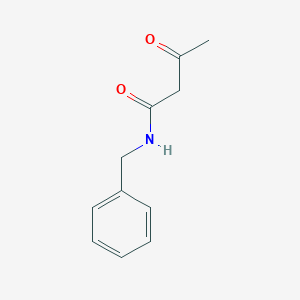
N-Benzylacetoacetamide
Cat. No. B015291
Key on ui cas rn:
882-36-0
M. Wt: 191.23 g/mol
InChI Key: KOHNUEXAOQRRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05731322
Procedure details


9 ml (0.05 mol) of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (diketene-acetone adduct) were added dropwise to a solution of 5.5 ml (0.05 mol) of benzylamine in 20 ml of toluene and the temperature was allowed to rise 70° C. The solution was refluxed for 2 h then the solvent was removed in vacuo. The crude product was triturated with ether obtaining 7.5 g of the title compound. M.p.=84°-86° C.



Identifiers


|
REACTION_CXSMILES
|
CC1(C)O[C:6](=[O:8])[CH:5]=[C:4]([CH3:9])[O:3]1.[CH2:11]([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[CH2:11]([NH:18][C:6](=[O:8])[CH2:5][C:4](=[O:3])[CH3:9])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(=CC(O1)=O)C)C
|
|
Name
|
|
|
Quantity
|
5.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise 70° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was refluxed for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was triturated with ether obtaining 7.5 g of the title compound
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)NC(CC(C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
